molecular formula C16H17N5O4S B2767101 6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1788531-47-4

6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2767101
CAS No.: 1788531-47-4
M. Wt: 375.4
InChI Key: GXCIBYOBDJEERF-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its potential as a pharmacological agent is also of interest.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its biological activity may be leveraged to create treatments for various diseases.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it a valuable asset in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • Glimepiride: : A related compound with similar structural features.

  • Pyrazinamide: : Another compound with a pyrazine core structure.

Uniqueness

6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its unique combination of functional groups and core structure. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-10-9-21-14(16(23)19-10)8-13(20-21)15(22)18-7-6-11-2-4-12(5-3-11)26(17,24)25/h2-5,8-9H,6-7H2,1H3,(H,18,22)(H,19,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIBYOBDJEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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